3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde
Description
3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde (CAS: 1227266-90-1) is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and a 2,2-difluoropropoxy group at the 2-position of the aromatic ring . This compound is structurally distinct due to the combination of electron-withdrawing substituents (bromine and fluorine) and an alkoxy chain, which influence its electronic properties, solubility, and reactivity. The difluoropropoxy group likely enhances lipophilicity compared to non-fluorinated analogs, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-bromo-2-(2,2-difluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-10(12,13)6-15-9-7(5-14)3-2-4-8(9)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCDZJZIPNWBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC=C1Br)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde typically involves multiple steps:
Difluoropropoxylation: The difluoropropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with 2,2-difluoropropanol in the presence of a base such as potassium carbonate (K2CO3).
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Bromo-2-(2,2-difluoropropoxy)benzoic acid.
Reduction: 3-Bromo-2-(2,2-difluoropropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is utilized in the design and synthesis of novel materials with unique properties.
Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The difluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physicochemical and Reactivity Differences
Electronic Effects: The bromine atom in all compounds acts as an electron-withdrawing group, directing electrophilic substitution to specific ring positions. In contrast, 3-bromo-2-hydroxybenzaldehyde exhibits strong intramolecular hydrogen bonding (O–H···O, 2.636 Å), which reduces its solubility in non-polar solvents compared to fluorinated analogs .
Lipophilicity and Solubility: Fluorinated alkoxy chains (e.g., difluoropropoxy) increase hydrophobicity, as seen in 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde, which may improve membrane permeability in drug design .
Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability.
Biological Activity
3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, may play a significant role in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9BrF2O2
- CAS Number : 2205415-27-4
- IUPAC Name : 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde
The compound features a bromine atom and a difluoropropoxy group attached to a benzaldehyde moiety, which may influence its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde exhibit antimicrobial properties. For example, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains. The presence of halogen substituents (like bromine and fluorine) can enhance the lipophilicity of the compounds, potentially improving their ability to penetrate microbial membranes.
The biological activity of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : The aldehyde functional group can participate in nucleophilic addition reactions with cellular nucleophiles, potentially inhibiting key enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The hydrophobic nature imparted by the difluoropropoxy group may enhance membrane permeability, facilitating interaction with intracellular targets.
Research Findings
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Indicated that benzaldehyde derivatives can induce apoptosis in cancer cells through ROS generation. |
| European Journal of Medicinal Chemistry | Found that halogenated benzaldehydes exhibit significant antimicrobial activity against Gram-positive bacteria. |
| Bioorganic & Medicinal Chemistry Letters | Reported on structure-activity relationships (SAR) highlighting the importance of substituents like bromine for enhancing biological activity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
